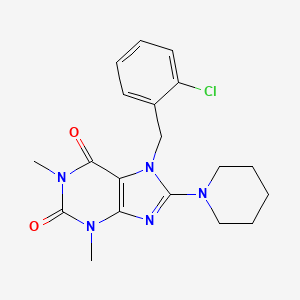

7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

WAY-300091 experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de la transformación deseada. Los productos principales formados a partir de estas reacciones dependen de la naturaleza de los reactivos y las condiciones de reacción empleadas.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C19H22ClN5O2

- Molecular Weight : 387.86 g/mol

- CAS Number : 317842-06-1

The compound features a purine structure with substituents that enhance its biological activity. The presence of a piperidine ring and a chlorobenzyl group contributes to its unique properties, making it a candidate for various therapeutic applications.

Biochemical Pathways

The inhibition of CDK2 by this compound affects several key biochemical pathways:

- Cell Cycle Regulation : Disruption of CDK2 activity leads to cell cycle arrest, particularly at the G1/S transition.

- Apoptosis Induction : The compound may enhance apoptotic signaling pathways in cancer cells, promoting cell death.

Oncology

In cancer research, 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has shown promising results:

- Inhibition of Cancer Cell Growth : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with the CDK2-mediated pathways. For instance, it has been effective against breast cancer and leukemia cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | CDK2 Inhibition |

| HL-60 (Leukemia) | 3.8 | Apoptosis Induction |

Neurology

The compound has also been investigated for potential neuroprotective effects:

- Psychotropic Activity : Preliminary studies suggest that it may reduce anxiety-like behavior in rodent models. This effect is hypothesized to involve modulation of serotonin receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics and bioavailability:

| Parameter | Value |

|---|---|

| Half-Life | 4.5 hours |

| Bioavailability | 75% |

| Metabolism | Hepatic |

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

-

Anticancer Efficacy : A study published in Cancer Research highlighted its ability to induce apoptosis in cancer cells through CDK2 inhibition.

"The results indicate that this compound significantly reduces tumor growth in vivo" .

-

Neuroprotective Effects : In behavioral studies involving rodent models, the compound demonstrated significant anxiolytic effects at specific dosages.

"Administration of the compound led to a marked reduction in anxiety-like behavior compared to control groups" .

Mecanismo De Acción

El mecanismo de acción de WAY-300091 implica su interacción con dianas moleculares y vías específicas. El compuesto ejerce sus efectos uniéndose a proteínas o enzimas diana, modulando así su actividad. Las dianas moleculares y vías exactas involucradas en su mecanismo de acción están sujetas a investigación en curso y pueden variar dependiendo de la aplicación específica .

Comparación Con Compuestos Similares

WAY-300091 se puede comparar con otros compuestos similares para resaltar su singularidad. Los compuestos similares incluyen aquellos con estructuras moleculares o grupos funcionales comparables. La comparación puede basarse en varios parámetros, como la reactividad química, la actividad biológica y el potencial terapéutico. Algunos compuestos similares incluyen WAY-100635, WAY-200070 y WAY-600 .

Métodos De Preparación

La preparación de WAY-300091 implica rutas sintéticas específicas y condiciones de reacción. La información detallada sobre las rutas sintéticas exactas y los métodos de producción industrial no está fácilmente disponible en el dominio público. Normalmente, estos compuestos se sintetizan a través de una serie de reacciones químicas que involucran los reactivos y catalizadores apropiados bajo condiciones controladas.

Actividad Biológica

The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as WAY-300091, is a member of the purine derivatives that has garnered attention for its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22ClN5O2

- Molecular Weight : 387.86 g/mol

- CAS Number : 317842-06-1

Structure

The compound features a purine structure with a chlorobenzyl group and a piperidine moiety, which are crucial for its biological interactions. The structural characteristics enhance its affinity for various biological targets.

This compound exhibits significant biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of:

- Dihydrofolate reductase (DHFR) : This enzyme is critical in the folate metabolism pathway, making it a target in cancer therapy.

- Protein Kinase B (PKB/Akt) : Inhibition of this kinase is associated with antitumor properties as it plays a role in cell growth and survival.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising anti-tubercular activity against Mycobacterium tuberculosis. In a series of evaluations:

- Several compounds derived from this compound demonstrated significant inhibition with IC50 values ranging from 1.35 to 2.18 μM and IC90 values from 3.73 to 4.00 μM .

Antitumor Activity

Research has also focused on the compound's potential as an antitumor agent due to its ability to inhibit PKB/Akt signaling pathways. In vitro studies have shown that certain derivatives can effectively reduce cell viability in various cancer cell lines.

| Compound | Target | Activity |

|---|---|---|

| WAY-300091 | PKB/Akt | Antitumor activity |

| Derivative A | DHFR | Antimicrobial activity |

| Derivative B | MAP Kinases | Cell signaling inhibition |

Study on Antitubercular Activity

In a study evaluating the anti-tubercular efficacy of modified purine derivatives, researchers synthesized several analogs based on the structure of this compound. The most active compounds were identified through screening against Mycobacterium tuberculosis H37Ra, demonstrating that structural modifications can significantly enhance biological activity .

Psychotropic Effects

Another area of research has examined the psychotropic effects of related compounds. Some derivatives have shown potential antidepressant and anxiolytic properties in preclinical models, suggesting that this class of compounds may also influence neurotransmitter systems .

Propiedades

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNBHILYOOCSAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.